Methyl (2R,3S)-3-phenylpyrrolidine-2-carboxylate
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Overview
Description
Methyl (2R,3S)-3-phenylpyrrolidine-2-carboxylate is a chiral compound with significant applications in various fields of chemistry and biology. This compound is known for its unique stereochemistry, which plays a crucial role in its reactivity and interaction with biological systems.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl (2R,3S)-3-phenylpyrrolidine-2-carboxylate typically involves the regio- and stereoselective hydrobromolysis of trans-β-phenyl glycidate enantiomers. This is followed by consecutive reactions of O-acylcarbamoylation of the obtained 3-bromohydrins, intramolecular cyclization to 4-phenyloxazolidin-2-one-5-carboxylic acid derivatives, and oxazolidinone ring opening . Another method involves the use of chiral dioxirane generated from chiral ketone to treat methyl (E)-4-methoxycinnamate, providing the desired product with high enantiomeric excess and yield .
Industrial Production Methods
Industrial production of this compound often employs large-scale procedures that ensure high yield and purity. One such method involves the use of an emulsion bioreactor containing lipase from Serratia marcescens to produce the compound from a racemic mixture .
Chemical Reactions Analysis
Types of Reactions
Methyl (2R,3S)-3-phenylpyrrolidine-2-carboxylate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: It can be reduced to form different derivatives depending on the reagents used.
Substitution: The compound can undergo nucleophilic substitution reactions, where the ester group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Reagents such as sodium methoxide and other strong nucleophiles are used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.
Scientific Research Applications
Methyl (2R,3S)-3-phenylpyrrolidine-2-carboxylate has diverse applications in scientific research:
Chemistry: It is used as a chiral building block in the synthesis of complex organic molecules.
Biology: The compound is studied for its potential biological activity and interaction with enzymes.
Medicine: It serves as a precursor in the synthesis of pharmaceutical agents, particularly those targeting neurological pathways.
Industry: The compound is used in the production of fine chemicals and as an intermediate in various industrial processes
Mechanism of Action
The mechanism by which methyl (2R,3S)-3-phenylpyrrolidine-2-carboxylate exerts its effects involves its interaction with specific molecular targets. The compound’s stereochemistry allows it to fit into enzyme active sites, influencing enzymatic activity and biochemical pathways. This interaction can modulate various biological processes, making it a valuable compound in medicinal chemistry .
Comparison with Similar Compounds
Similar Compounds
Methyl (2S,3R)-3-phenylpyrrolidine-2-carboxylate: This enantiomer has different stereochemistry and may exhibit different biological activity.
(2R,3S)-3-phenylglycidic acid methyl ester: Another related compound with similar structural features but different functional groups.
Uniqueness
Methyl (2R,3S)-3-phenylpyrrolidine-2-carboxylate is unique due to its specific stereochemistry, which imparts distinct reactivity and biological activity. This makes it a valuable compound for research and industrial applications.
Properties
IUPAC Name |
methyl (2R,3S)-3-phenylpyrrolidine-2-carboxylate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15NO2/c1-15-12(14)11-10(7-8-13-11)9-5-3-2-4-6-9/h2-6,10-11,13H,7-8H2,1H3/t10-,11+/m0/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RSBPLPJKAAQLFC-WDEREUQCSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1C(CCN1)C2=CC=CC=C2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC(=O)[C@H]1[C@@H](CCN1)C2=CC=CC=C2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15NO2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
205.25 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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